molecular formula C10H8N4O4 B13923386 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole

Cat. No.: B13923386
M. Wt: 248.19 g/mol
InChI Key: HKCDTUDZPITGRY-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of nitro compounds Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom

Preparation Methods

The synthesis of 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-methyl-2-nitroaniline with 4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound has potential antimicrobial properties and is studied for its effects on various microorganisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating certain diseases.

    Industry: It is used in the production of dyes and pigments due to its chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole can be compared with other nitro compounds, such as nitrobenzene and nitromethane. While all these compounds contain nitro groups, this compound is unique due to the presence of both a pyrazole ring and a methyl group. This structural difference contributes to its distinct chemical and biological properties .

Similar compounds include:

  • Nitrobenzene
  • Nitromethane
  • 4-Nitrophenol

These compounds share the nitro functional group but differ in their overall structure and applications.

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

1-(4-methyl-2-nitrophenyl)-4-nitropyrazole

InChI

InChI=1S/C10H8N4O4/c1-7-2-3-9(10(4-7)14(17)18)12-6-8(5-11-12)13(15)16/h2-6H,1H3

InChI Key

HKCDTUDZPITGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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